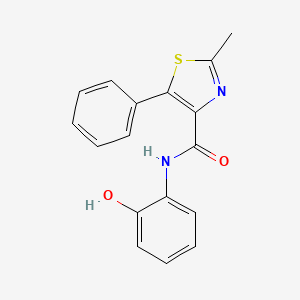

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Description

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 2-hydroxyphenyl substituent on the carboxamide nitrogen and a 5-phenyl group on the thiazole ring. Thiazole carboxamides are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula |

C17H14N2O2S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H14N2O2S/c1-11-18-15(16(22-11)12-7-3-2-4-8-12)17(21)19-13-9-5-6-10-14(13)20/h2-10,20H,1H3,(H,19,21) |

InChI Key |

NUALHNJOERGZOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For example, 2-methyl-5-phenylthiazole can be prepared by reacting thiourea with 2-bromoacetophenone under basic conditions.

-

Introduction of the Hydroxyphenyl Group: : The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine.

-

Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).

Substitution: HNO₃ and H₂SO₄ for nitration; bromine (Br₂) in acetic acid for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, bromo, or other substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties , demonstrating promising results in various studies. Thiazole derivatives, including those with similar structures, have shown efficacy against multiple cancer cell lines.

Case Studies:

- Study on Thiazole Derivatives : Research indicated that thiazole compounds exhibit strong anticancer activity, with specific derivatives showing IC50 values indicating effective inhibition of cancer cell proliferation. For instance, compounds derived from thiazoles were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, revealing significant selectivity and apoptosis induction .

- Pyridine-Thiazole Hybrids : A recent study synthesized pyridine-substituted thiazole hybrids that displayed notable anticancer activity against breast cancer cell lines (MCF-7) and prostate cancer (PC3) with IC50 values lower than standard drugs like 5-fluorouracil. The presence of electron-withdrawing groups was crucial for enhancing activity .

Key Mechanisms:

- Inhibition of Kinases : Some studies highlight the ability of thiazole compounds to inhibit TBK1 and IKKε kinases, which play roles in inflammatory responses and cancer progression .

- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond anticancer applications, N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide may exhibit other biological activities.

Potential Applications:

- Antimicrobial Properties : Some thiazole derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may also position it as a candidate for anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or substituents can significantly impact biological activity.

Key Findings:

- Substituent Effects : Variations in substituents on the thiazole ring have been shown to alter potency and selectivity towards different cancer types. For instance, introducing halogen groups has been associated with enhanced anticancer activity due to increased lipophilicity and receptor affinity .

Data Table: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | Kinase inhibition |

| Thiazole Derivative | PC3 | <6.14 | Apoptosis induction |

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions with proteins or enzymes, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Functional Group Impact on Properties

- Hydroxyphenyl vs.

- Electron-Withdrawing Groups : Analogs with trifluoromethyl () or nitro groups () exhibit increased metabolic stability but reduced solubility, contrasting with the target’s hydroxyl-driven polarity .

- Thiazole vs. Triazole Cores : Triazole derivatives () show tautomerism, while thiazoles offer rigidity, affecting binding kinetics .

Crystallographic and Computational Tools

Structural validation of similar compounds relies on tools like SHELX () and SIR97 () for crystallographic refinement . Molecular docking studies () highlight the role of hydrophobic and hydrogen-bonding interactions in activity, suggesting the target’s hydroxyl group may optimize binding .

Biological Activity

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its thiazole ring and various functional groups, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.37 g/mol. The structure includes a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Thiazole derivatives are often studied for their antimicrobial properties. Research indicates that compounds similar to this compound show significant activity against various pathogens. For instance, thiazole derivatives have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

Anticancer Properties

The anticancer potential of thiazole compounds is well-documented. Studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer activity . The structure–activity relationship (SAR) analysis reveals that modifications to the phenyl ring and the presence of electron-donating or withdrawing groups can enhance cytotoxicity.

The biological activity of this compound is likely mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth, such as aurora kinases, which are critical for cell division .

- Receptor Binding : Its binding affinity to various receptors could modulate signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Chloro-2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | Chlorine substitution on phenolic ring | Antimicrobial |

| 4-Methyl-N-(3-hydroxyphenyl)-thiazole | Hydroxyl group on phenolic ring | Anticancer |

| 5-(3-Hydroxyphenyl)-2-methyl-thiazole | Hydroxyl and methyl substitutions | Antioxidant |

These comparisons highlight how variations in functional groups can influence biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound. For example:

- Synthesis Methods : Multi-step organic reactions have been employed to synthesize this compound effectively. Techniques involving cyclization and functional group transformations are commonly used.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and toxicity profiles of thiazole derivatives. Preliminary results indicate promising outcomes in reducing tumor size without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.